molecular formula C10H8N2O3S3 B14563526 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62038-67-9

3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14563526
CAS No.: 62038-67-9
M. Wt: 300.4 g/mol
InChI Key: JQUIWRCDHPPXED-UHFFFAOYSA-N
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Description

3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a nitrothiophene moiety and a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced through a Knoevenagel condensation reaction, where the thiazolidinone core is reacted with 5-nitrothiophene-2-carbaldehyde in the presence of a base such as piperidine.

    Methylation: The final step involves the methylation of the thiazolidinone ring, which can be accomplished using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of enzymes, thereby inhibiting their activity. The nitrothiophene moiety can participate in redox reactions, which may contribute to its biological activity. Additionally, the thiazolidinone core can interact with various biomolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitrothiophene moiety, resulting in different chemical and biological properties.

    5-(2-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one:

    2-(5-Nitrothiophen-2-yl)-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group, leading to differences in its chemical behavior and biological activity.

Uniqueness

3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the nitrothiophene moiety and the thiazolidinone core makes it a versatile compound for various scientific applications.

Properties

CAS No.

62038-67-9

Molecular Formula

C10H8N2O3S3

Molecular Weight

300.4 g/mol

IUPAC Name

3-methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2O3S3/c1-11-9(13)7(18-10(11)16)4-2-6-3-5-8(17-6)12(14)15/h2-5,7H,1H3

InChI Key

JQUIWRCDHPPXED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=S)C=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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